molecular formula C16H14N2O6 B12801089 1-Nitrohydroxyphenyl-N-benzoylalanine CAS No. 59921-69-6

1-Nitrohydroxyphenyl-N-benzoylalanine

Cat. No.: B12801089
CAS No.: 59921-69-6
M. Wt: 330.29 g/mol
InChI Key: CYNAPIVXKRLDER-LBPRGKRZSA-N
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Description

1-Nitrohydroxyphenyl-N-benzoylalanine is an organic compound belonging to the class of tyrosine and derivatives. It is characterized by the presence of a nitro group, a hydroxy group, and a benzoyl group attached to the alanine backbone. This compound is not naturally occurring and is typically synthesized for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-nitrohydroxyphenyl-N-benzoylalanine involves multiple steps, starting with the nitration of hydroxyphenylalanine to introduce the nitro group. This is followed by the benzoylation of the amino group to form the final compound. The reaction conditions typically involve the use of strong acids and bases, along with specific temperature and pressure controls to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and automated systems helps in optimizing the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Nitrohydroxyphenyl-N-benzoylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Nitrohydroxyphenyl-N-benzoylalanine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-nitrohydroxyphenyl-N-benzoylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and hydroxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Similar Compounds:

Uniqueness: this compound is unique due to the combination of nitro, hydroxy, and benzoyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

59921-69-6

Molecular Formula

C16H14N2O6

Molecular Weight

330.29 g/mol

IUPAC Name

(2S)-2-benzamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid

InChI

InChI=1S/C16H14N2O6/c19-14-7-6-10(9-13(14)18(23)24)8-12(16(21)22)17-15(20)11-4-2-1-3-5-11/h1-7,9,12,19H,8H2,(H,17,20)(H,21,22)/t12-/m0/s1

InChI Key

CYNAPIVXKRLDER-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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